molecular formula C14H17N3O4 B2858036 N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899974-89-1

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No. B2858036
CAS RN: 899974-89-1
M. Wt: 291.307
InChI Key: SCPWHLIDLSDUBM-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as CPON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. CPON is a derivative of oxalamide, which is a class of organic compounds that have been extensively studied for their diverse biological activities.

Scientific Research Applications

Green Solvent Applications

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide: has been identified as a potential green solvent. Its properties such as dielectric constant, solubility parameters, and solvent miscibility make it a candidate for replacing more toxic polar aprotic solvents in various chemical processes .

Organic Synthesis

The compound’s stability and low reactivity under a range of conditions allow it to be used in organic synthesis, particularly in reactions where conventional solvents might pose environmental or health risks .

Pharmaceutical Industry

In the pharmaceutical sector, this compound could be utilized as a solvent in the manufacturing of active pharmaceutical ingredients (APIs), where the reduction of hazardous solvent use is a critical goal .

Membrane Science

The unique solvent properties of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide may find applications in membrane science, especially in processes where the use of traditional toxic solvents is unavoidable .

Catalysis

Catalytic processes often require specific solvent properties for optimal reactions. This compound’s characteristics may enhance the efficiency of catalytic systems and reduce the environmental footprint of these processes .

Biphasic Reactions

Due to its specific solubility parameters, N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could be an excellent medium for biphasic reactions, which are essential in various industrial chemical processes .

Oxidation Reactions

The compound’s chemical stability makes it suitable for oxidation reactions, which are fundamental in organic chemistry and industrial applications .

Radical Reactions

Radical reactions require solvents that do not interfere with the reactive intermediates. The inert nature of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide could make it a valuable solvent for these sensitive reactions .

properties

IUPAC Name

N-cyclopentyl-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-6-7-11(17(20)21)8-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWHLIDLSDUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide

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